

Comparative Docking Analysis of Phenylsulfonylpyrrolidine Derivatives and Analogs Against Various Protein Targets

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Compound of Interest

Compound Name: 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine

Cat. No.: B1276019

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A comprehensive guide for researchers and drug development professionals on the in-silico evaluation of compounds structurally related to **1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine**. This document provides a comparative analysis of their docking performance against several key protein targets, details the experimental protocols, and visualizes the computational workflow.

While no direct docking studies have been published for the specific compound **1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine**, a significant body of research exists for structurally similar phenylsulfonylpyrrolidine and sulfonamide derivatives. This guide synthesizes findings from multiple computational studies to provide a comparative overview of their potential as inhibitors for various therapeutic targets.

Comparative Data Summary

The following tables summarize the key quantitative findings from docking studies on various pyrrolidine and sulfonamide derivatives, providing a comparison of their binding affinities against different protein targets.

Table 1: Docking Performance of Pyrrolidine and Sulfonamide Derivatives Against Various Enzymes

Target Protein (PDB ID)	Compound Class	Most Potent Compound Example	Docking Score (kcal/mol)	Reference Drug	Reference Drug Score (kcal/mol)
Tyrosyl-tRNA synthetase (1J1J)	N- (substituted) sulfonyl carboxamide bearing pyrrolidine-2,5-dione	2,5-dioxo-N-((4-phenylpiperazine-1-yl)sulfonyl)pyrrolidine-1-carboxamide (1e)	Up to -10.0	Ciprofloxacin	-8.5
Sulfamethoxazole		-8.0			
Dihydropteroate synthase		4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid			
DNA topoisomerase		4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid			
SARS-CoV-2 spike protein		4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid			

Dihydrofolate reductase (DHFR) (4DFR)	Thiazole and Imidazo[1,2- a]pyridine sulfonamides	Compound 8	Not specified	Methotrexate (MTX)	Not specified
Dipeptidyl Peptidase-IV (DPP-IV) (2G5P)	Pyrrolidine derivatives	Compound 1, Compound 17	Not explicitly stated	Not specified	Not specified
Acetylcholine sterase (AChE) (4EY7)	Pyrrolidin-2- one derivatives	Compound 14a, Compound 14d	Not explicitly stated	Not specified	Not specified

Table 2: Docking Scores of 1,3,4-Oxadiazole Derivatives Against GABA-A Receptor[1]

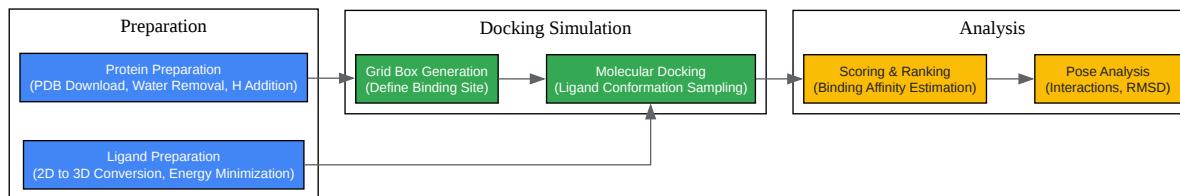
Compound Category	Mol Dock Score Range	Standard Drug	Standard Drug Mol Dock Score
1,3,4-Oxadiazole Derivatives	-66.344 to -102.653	Ethosuximide	-50.6357
Carbamazepine	-58.5047		

Experimental Protocols

The methodologies employed in the cited docking studies are crucial for understanding and reproducing the results. Below are detailed protocols from the reviewed literature.

General Molecular Docking Workflow

A typical molecular docking workflow involves several key steps, from preparing the protein and ligand to analyzing the results.



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Caption: A generalized workflow for a typical molecular docking study.

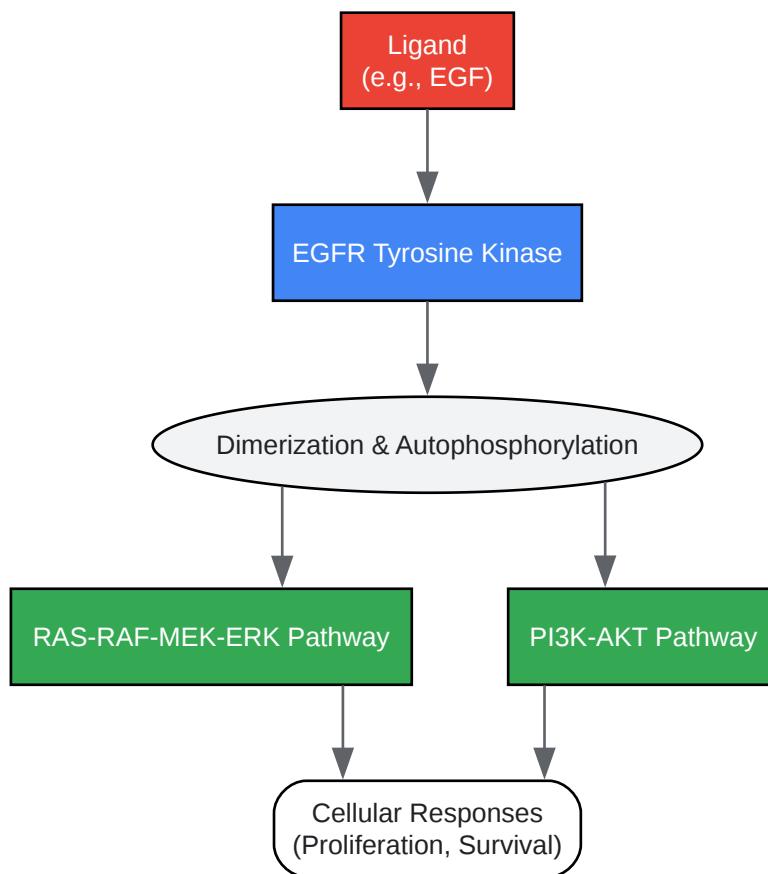
Specific Methodologies from Literature

- Study on N-(substituted) sulfonyl carboxamide bearing pyrrolidine-2,5-dione:
 - Software: DMol3/DFT tool in Material Studio package was used for optimizing the carboxamide structures.[2]
 - Target: The active site of tyrosyl-tRNA synthetase protein (PDB ID: 1J1J).[2]
 - Method: Density functional theory (DFT) calculations were performed to assess the HOMO-LUMO energy gap and molecular electrostatic potential (MEP). Molecular docking was used to determine binding scores.[2]
- Study on 4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid:
 - Software: Gaussian 16 was used for computations.[3]
 - Method: The compound was optimized in the gas phase using the DFT method with the B3LYP functional and the 6-311 + + G(d,p) basis set. The study also employed noncovalent interaction analysis and Hirschfeld surface analysis.[3]
 - Targets: Dihydropteroate synthase, DNA topoisomerase, and SARS-CoV-2 spike protein.[3]

- Study on 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine derivatives:
 - Software: Pyrex software with Autodock Vina for docking, and Discovery Studio Visualizer and PyMOL for interaction analysis.[4]
 - Target: EGFR-tyrosine kinase (PDB ID: 4zau).[4]
 - Preparation: The crystal structure from the PDB was prepared by removing water molecules, heteroatoms, and co-ligands, and adding hydrogen atoms.[4]
- Study on Sulfonamide Derivatives as PBP-2X Inhibitors:
 - Software: Schrödinger software package (LLC, New York).[5]
 - Target: Penicillin-binding protein 2X (PBP-2X).[5]
 - Analysis: The docking scores were analyzed and compared with the reference drug cefuroxime, with a focus on hydrogen-bonding interactions.[5]

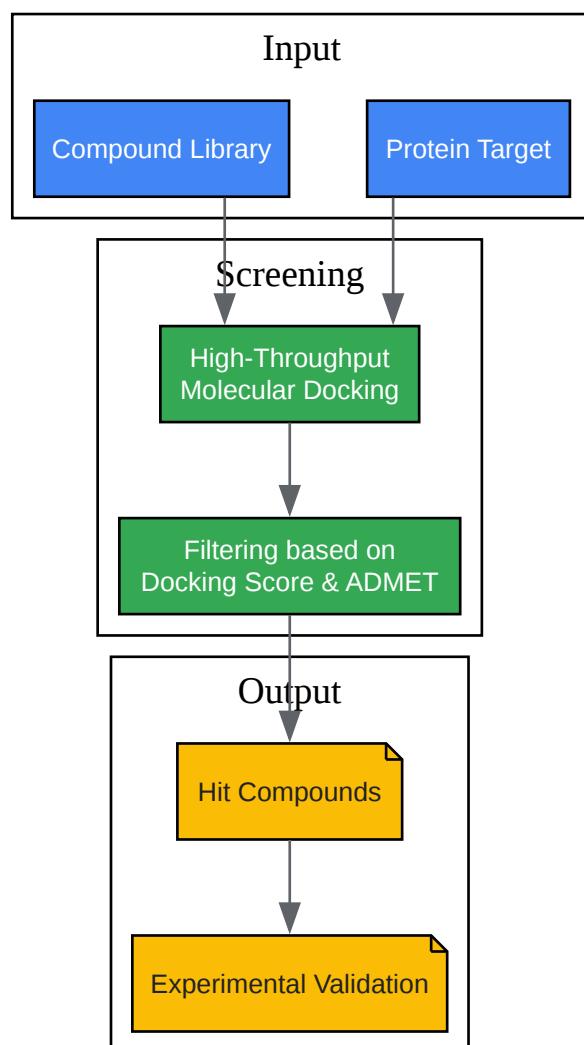
Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the broader context of the targeted proteins, the following diagrams illustrate a relevant signaling pathway and a detailed experimental workflow.



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Caption: A simplified diagram of the EGFR signaling pathway.



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Caption: A typical workflow for virtual screening of compound libraries.

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